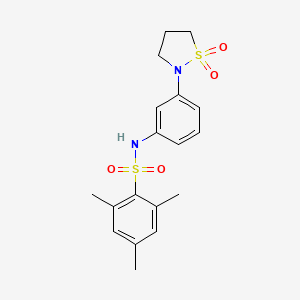

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Description

This compound features a 2,4,6-trimethylbenzenesulfonamide core linked to a 3-substituted phenyl group bearing a 1,1-dioxidoisothiazolidin-2-yl moiety.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-10-14(2)18(15(3)11-13)26(23,24)19-16-6-4-7-17(12-16)20-8-5-9-25(20,21)22/h4,6-7,10-12,19H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVRAMFIJGZJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents:

Physicochemical Properties

- Lipophilicity : Compared to the tolylethynyl-substituted analog (logP ~5.2 estimated), the target compound’s sulfone moiety likely lowers logP, favoring solubility over lipid bilayer penetration .

- Molecular Weight : The target’s higher molecular weight (~382 vs. 343 for m-3M3FBS) may limit blood-brain barrier penetration but improve stability .

Research Findings and Hypotheses

- Hypothesis 1 : The sulfone group in the target compound may stabilize interactions with polar residues in enzyme active sites, enhancing selectivity over trifluoromethyl analogs.

- Hypothesis 2 : Reduced lipophilicity compared to tolylethynyl derivatives could limit cellular uptake but improve pharmacokinetic profiles for systemic applications.

- Hypothesis 3 : Synergistic effects between the sulfone and methyl groups may enhance thermal stability, as seen in analogs with rigid substituents (e.g., ) .

Notes

Data Limitations : Direct experimental data on the target compound is absent in the provided evidence; comparisons rely on structural analogs.

Substituent Impact : Functional groups drastically alter physicochemical and biological properties. For example, trifluoromethyl enhances metabolic stability, while sulfone groups increase polarity .

Synthetic Challenges : Introducing the 1,1-dioxidoisothiazolidin-2-yl group may require specialized conditions to avoid ring-opening or oxidation side reactions.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound with potential biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 448.5 g/mol

- CAS Number : 1005297-04-0

The compound features a sulfonamide functional group linked to a phenyl ring substituted with a dioxidoisothiazolidin moiety. This structural configuration is significant in determining its biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, sulfonamides are known to interfere with bacterial cell wall synthesis and protein synthesis. The presence of the dioxidoisothiazolidin moiety may enhance these effects by interacting with specific enzymes and proteins involved in cellular signaling pathways.

Apoptotic Effects

A related compound, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), has been studied for its ability to activate phospholipase C and stimulate apoptosis in vascular smooth muscle cells. It was observed that this compound increases calcium influx from both intra- and extracellular stores, leading to enhanced reactivity of vascular smooth muscle and potential apoptotic pathways through elevated cytoplasmic calcium concentration . Similar mechanisms may be hypothesized for this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Apoptosis | Induction via calcium influx | |

| Enzyme Interaction | Possible inhibition of specific enzymes |

Case Study: Structure-Activity Relationship (SAR)

A study explored the SAR of sulfonamide derivatives and their effects on carbonic anhydrase (CA) isoforms. Compounds similar in structure to this compound exhibited varying degrees of inhibitory activity against different CA isoforms. This highlights the importance of structural modifications in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.